molecular formula C14H6Cl4N4 B2876283 7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866050-16-0

7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2876283
CAS No.: 866050-16-0
M. Wt: 372.03
InChI Key: REQDBBPDQBMJCM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile family, characterized by a fused triazole and pyridine core with a cyano group at position 8. The 4-chlorophenyl substituent at position 7 and trichloromethyl group at position 2 confer distinct electronic and steric properties. Such derivatives are synthesized via cyclocondensation or radical cyclization () and are explored for biological activities, including antimicrobial and anticancer applications.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4N4/c15-9-3-1-8(2-4-9)10-5-6-22-12(11(10)7-19)20-13(21-22)14(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQDBBPDQBMJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=NC(=NN3C=C2)C(Cl)(Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS: 866050-16-0) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₄H₆Cl₄N₄
  • Molecular Weight : 372.04 g/mol

The presence of multiple chlorine atoms and a triazole ring contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by chlorination and nitrilation steps to introduce the desired functional groups.

Antimicrobial Activity

Research has demonstrated that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1 µg/mL

These results indicate that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

Several studies have evaluated the antiproliferative effects of triazolo derivatives against cancer cell lines. For example, one study reported that certain analogs exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .

Antimalarial Activity

In vitro studies have indicated that related compounds can inhibit Plasmodium falciparum, the causative agent of malaria. Some derivatives showed IC50 values as low as 2.24 µM, suggesting potential for further development as antimalarial drugs .

Case Study 1: Antibacterial Efficacy

A recent study tested a series of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior activity compared to traditional antibiotics like chloramphenicol, indicating its potential as a novel therapeutic agent .

Case Study 2: Anticancer Screening

In another investigation, derivatives were screened against lung cancer cell lines with promising results showing significant inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences lie in substituents at positions 2 and 7, influencing lipophilicity, electronic effects, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Position 2 Substituent Position 7 Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (Target) -CCl₃ 4-ClPh ~407.6* Not Reported
2,7-Bis(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (5s) 4-ClPh 4-ClPh 364.0 279–280
(E)-7-(4-Chlorophenyl)-2-(1-cyano-2-phenylvinyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (12b) -C(CN)=CHPh 4-ClPh ~407.9* Not Reported
7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile -CH₃ 4-ClPh ~313.8* Discontinued
7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 2,6-F₂Ph 4-ClPh 366.8 Not Reported

*Calculated based on molecular formulas from evidence.

Key Observations :

  • Lipophilicity : The trichloromethyl group (Target) increases lipophilicity compared to methyl () or aryl substituents ().
  • Thermal Stability : Higher melting points in bis-aryl analogs (e.g., 5s: 279–280°C) suggest greater crystallinity.

Key Observations :

  • Microwave Assistance : Enhances reaction efficiency (e.g., 93–97% yields in ).
  • Solvent Systems : Polar aprotic solvents (DMF, dioxane) favor cyclization.
  • Catalysts : Copper catalysts enable radical cyclization for aryl-substituted derivatives.
Table 3: Functional Properties
Compound Name Bioactivity/Application Key Findings References
Target Compound Antimicrobial (hypothetical) Trichloromethyl may enhance membrane permeability
2,5,7-Triaryl Derivatives Fluorescent probes Strong blue fluorescence, high quantum yields
7-(4-Chlorophenyl)-2-{4-(7-(4-chlorophenyl)...} (13b) Anticancer High potency against tumor cell lines
5-Amino-2-tert-butyl-6-(4-fluorophenyl)-7-methyl Derivative (32) Immunomodulation Patented as PDE10 inhibitors

Key Observations :

  • Fluorescence : Aryl substituents at positions 2,5,7 (e.g., 2,5,7-triaryl derivatives) enable use as fluorescent probes.
  • Anticancer Activity : Electron-withdrawing groups (e.g., -CN, -Cl) correlate with cytotoxicity.
  • Trichloromethyl Impact : May improve antimicrobial activity via increased lipophilicity and metabolic stability.

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